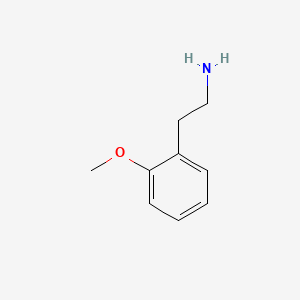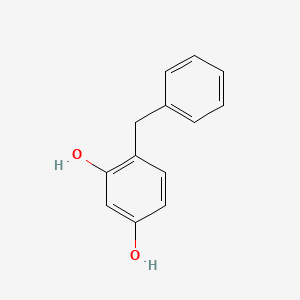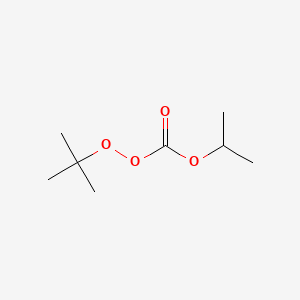
2-Methyl-1H-indene
Vue d'ensemble
Description
2-Methyl-1H-indene, also known as 2-Methylindene , is an organic compound with the molecular formula C10H10 . It has an average mass of 130.186 Da and a monoisotopic mass of 130.078247 Da . The compound is also known by other names such as 1H-Indene, 2-methyl- .
Synthesis Analysis
The synthesis of this compound involves several strategies. One of the methods includes the ozonolysis of this compound, which affords the stable secondary ozonide 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.1864 . It is a compound with the molecular formula C10H10 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Polymerization Catalysis : 2-Methyl-1H-indene derivatives, specifically methylene-bridged metallocenes, are used in polymerization catalysis. They are synthesized through acid-catalyzed reactions and have applications in polymerizing propylene and ethene, leading to products like atactic polypropylene and polyethylene waxes (Resconi et al., 2006).
NMR Analysis : The compound has been the subject of detailed nuclear magnetic resonance (NMR) studies to understand its chemical structure. NMR analysis helps in identifying the chemical shifts and coupling constants of the molecule, which is crucial in chemical research and synthesis (Jovanović et al., 2001).
Cyclocarbonylation Reactions : It is involved in palladium-catalyzed cyclocarbonylation reactions of arynes, leading to the synthesis of 1H-inden-1-ones. This method stands out for its selectivity, which depends on both the substrates and ligands used (Pi et al., 2010).
Synthesis of Metal Complexes : The synthesis and structure of ansa-metallocene complexes containing bis(2-methyl-4,5,6,7-tetrahydroinden-yl)dimethylsilane ligand have been studied. These complexes are used in various applications including catalysis and material science (Halterman et al., 2000).
Structural and Theoretical Studies : this compound derivatives have been analyzed for their molecular structure and vibrational studies using density functional theory. Such studies are pivotal for understanding the reactivity and properties of these compounds (Prasad et al., 2010).
Safety and Hazards
When handling 2-Methyl-1H-indene, it is advised to avoid breathing in vapours, mist, or gas. All sources of ignition should be removed, and personal protective equipment should be used . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration .
Mécanisme D'action
Target of Action
2-Methyl-1H-indene, like other indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Pharmacokinetics
The physical properties of this compound, such as its boiling point of 45 °c at 02 mm Hg , may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
2-Methyl-1H-indene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage. Moreover, this compound has been found to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions. For example, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound can be influenced by environmental factors such as temperature and pH . Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced. These findings highlight the importance of dosage optimization in the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The involvement of this compound in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and intracellular localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters. Additionally, the accumulation of this compound in certain tissues can influence its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in these organelles can influence their function, including the regulation of metabolic processes and the generation of reactive oxygen species.
Propriétés
IUPAC Name |
2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXEHWHSLANOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176173 | |
| Record name | 1H-Indene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2177-47-1 | |
| Record name | 2-Methylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDENE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-Methyl-1H-indene reacts with ozone?
A: Ozonolysis of this compound (1) leads to the formation of a stable secondary ozonide, 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin (2). Interestingly, this compound exhibits polymorphism, crystallizing into two different forms depending on the solvent used. Crystallization from dichloromethane yields the monoclinic form (2a), which contains two enantiomers within its structure. Conversely, using ethyl acetate as the solvent results in the orthorhombic modification (2b), a conglomerate of enantiomerically pure crystals. [] You can find the detailed crystallographic data in the cited research paper. []
Q2: Is there any information about the environmental fate of compounds related to this compound?
A: While the provided research doesn't directly address the environmental fate of this compound, it sheds light on the sorption-desorption behavior of indaziflam, a herbicide containing a this compound moiety, and its metabolites in various soil types. The study highlights that the sorption of these compounds is influenced by soil properties and the compound's structure, with indaziflam showing higher sorption than its metabolites. Understanding the sorption-desorption dynamics is crucial for assessing the potential mobility and persistence of these compounds in the environment. []
Q3: Are there any known applications of this compound derivatives in organometallic chemistry?
A: Research indicates that this compound can be used to synthesize electron-deficient η1-indenyl,η3-allylpalladium(II) complexes. These complexes, stabilized by dynamic non-covalent interactions, exhibit interesting fluxionality in solution, primarily through a process known as haptotropy, where the Pd(η3-allyl) unit appears to "oscillate" between two possible η1-indenyl configurations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


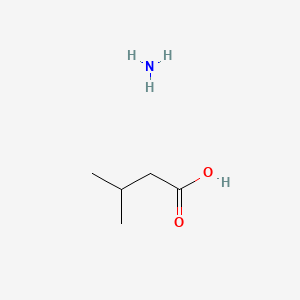

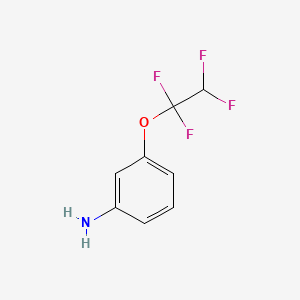
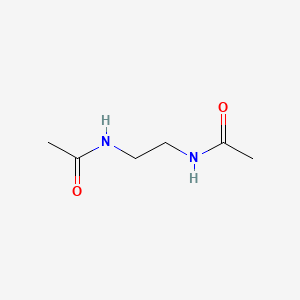
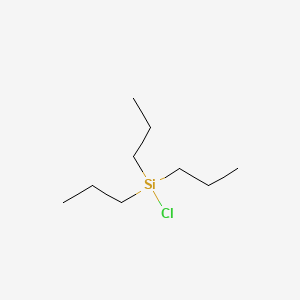
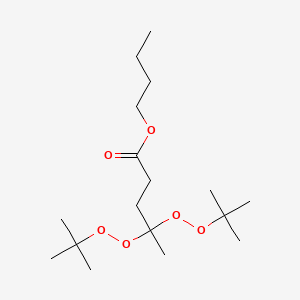


![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
